An In-depth Technical Guide to the Molecular Structure and Application of 5-Acetylnicotinonitrile
An In-depth Technical Guide to the Molecular Structure and Application of 5-Acetylnicotinonitrile
Introduction: Unveiling a Versatile Heterocyclic Scaffold
5-Acetylnicotinonitrile, a disubstituted pyridine derivative, represents a molecule of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. Its structure, featuring a pyridine core functionalized with both an acetyl and a nitrile group, provides a unique electronic landscape and multiple points for chemical modification. This guide offers a comprehensive exploration of its molecular architecture, spectroscopic signature, and its emerging role as a versatile building block for the synthesis of novel bioactive compounds. The strategic placement of the electron-withdrawing acetyl and nitrile moieties on the pyridine ring creates a platform for diverse chemical transformations, making it a valuable synthon in the development of new therapeutic agents and functional materials. The pyridine nucleus is a common feature in numerous natural products and FDA-approved drugs, highlighting the importance of understanding derivatives like 5-acetylnicotinonitrile.[1][2]
Molecular Structure and Physicochemical Properties
The foundational structure of 5-Acetylnicotinonitrile consists of a central pyridine ring. An acetyl group (-COCH₃) is attached at the 5-position, and a nitrile group (-C≡N) is located at the 3-position. This arrangement dictates the molecule's reactivity and physical characteristics.
Chemical Structure:
Table 1: Physicochemical Properties of 5-Acetylnicotinonitrile
| Property | Value | Source/Notes |
| Chemical Formula | C₈H₆N₂O | Calculated |
| Molecular Weight | 146.15 g/mol | Calculated |
| CAS Number | 135340-02-0 | |
| Appearance | Off-white to yellow crystalline solid | Typical for this class of compound |
| Melting Point | 98-102 °C | Varies with purity |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetonitrile), sparingly soluble in water. | General solubility for similar structures |
| IUPAC Name | 5-acetylpyridine-3-carbonitrile |
Synthesis and Purification: A Practical Approach
The synthesis of substituted nicotinonitriles can be achieved through various cyclocondensation reactions.[3] A common and reliable method involves the reaction of an appropriate enaminone with a malononitrile derivative, followed by aromatization. The following protocol is a representative method for synthesizing 5-acetylnicotinonitrile, designed for high yield and purity.
Experimental Protocol: Synthesis of 5-Acetylnicotinonitrile
-
Reaction Setup: To a solution of 3-amino-1-buten-2-one (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) under a nitrogen atmosphere, add 2-(ethoxymethylene)malononitrile (1.1 eq).
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes. Subsequently, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and heat the reaction mixture to reflux (approx. 82°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to afford 5-acetylnicotinonitrile.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Workflow for Synthesis and Purification
Caption: Synthetic workflow for 5-Acetylnicotinonitrile.
Spectroscopic and Analytical Characterization
The elucidation of the molecular structure of 5-acetylnicotinonitrile is unequivocally established through a combination of modern spectroscopic techniques. Infrared (IR) spectroscopy provides information about the present functional groups.[4] Nuclear Magnetic Resonance (NMR) spectroscopy details the connectivity and chemical environment of the carbon and hydrogen atoms.[5] Mass Spectrometry (MS) confirms the molecular weight and can reveal structural information through fragmentation patterns.[6]
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-acetylnicotinonitrile is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region.
-
Pyridine Ring Protons: The protons on the pyridine ring are deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom and the substituents. The proton at the 2-position is expected to be the most downfield, followed by the proton at the 6-position, and finally the proton at the 4-position. Their chemical shifts typically appear between 7.0 and 9.0 ppm.[7]
-
Acetyl Protons: The methyl protons of the acetyl group will appear as a sharp singlet, typically around 2.4-2.7 ppm, due to the deshielding effect of the adjacent carbonyl group.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Carbonyl Carbon: The carbonyl carbon of the acetyl group is highly deshielded and will appear significantly downfield, typically in the range of 195-205 ppm.
-
Nitrile Carbon: The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm.
-
Pyridine Ring Carbons: The carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm), with their specific shifts influenced by the positions of the nitrogen atom and the substituents.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.[8]
-
C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹ corresponding to the nitrile group.[8]
-
C=O Stretch: A strong, sharp peak will be observed around 1680-1710 cm⁻¹ for the carbonyl group of the ketone.[8][9]
-
Aromatic C=C and C=N Stretches: Multiple medium to weak bands will appear in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-H Stretches: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be seen just below 3000 cm⁻¹.[10]
Mass Spectrometry
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight of the molecule (146.15).
-
Fragmentation: A prominent fragment would likely result from the loss of the methyl group (M-15) to form a stable acylium ion. Another possible fragmentation is the loss of the acetyl group (M-43).
Table 2: Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Acetyl Protons (s, 3H) | ~2.5 ppm |
| Aromatic Protons (m, 3H) | 7.5 - 9.0 ppm | |
| ¹³C NMR | Acetyl CH₃ | ~26 ppm |
| Nitrile C≡N | 115 - 125 ppm | |
| Aromatic Carbons | 120 - 160 ppm | |
| Carbonyl C=O | 195 - 205 ppm | |
| IR | C≡N Stretch | 2220 - 2260 cm⁻¹ |
| C=O Stretch | 1680 - 1710 cm⁻¹ | |
| C=C, C=N Stretches | 1400 - 1600 cm⁻¹ | |
| Mass Spec | Molecular Ion [M]⁺ | 146 |
| Fragment [M-CH₃]⁺ | 131 |
Applications in Research and Drug Development
The true value of 5-acetylnicotinonitrile lies in its potential as a versatile scaffold for chemical library synthesis. The presence of three distinct reactive centers—the acetyl group, the nitrile group, and the pyridine ring—allows for a multitude of chemical modifications.
-
Acetyl Group: The carbonyl can undergo nucleophilic addition, and the alpha-protons can be deprotonated to form an enolate, enabling aldol-type reactions and alkylations.
-
Nitrile Group: This group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a vast array of subsequent chemical transformations.
-
Pyridine Ring: The ring itself can be a target for various modifications, including N-oxidation and substitution reactions, further diversifying the molecular framework.
This trifunctional nature makes it an ideal starting material for creating libraries of novel compounds for high-throughput screening. Derivatives of nicotinonitrile have shown promise as anticancer and antimicrobial agents.[2][11] The acridine scaffold, which can be conceptually derived from such precursors, is a well-established pharmacophore with diverse biological activities, including DNA intercalation and enzyme inhibition.[12][13]
Scaffold for Library Generation
Caption: Role as a scaffold for chemical library generation.
Safety and Handling
As with all laboratory chemicals, 5-acetylnicotinonitrile should be handled with appropriate care. It is a cyano-containing compound and should be treated as potentially toxic. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All manipulations should be performed in a well-ventilated fume hood. In case of accidental exposure, seek immediate medical attention.
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